physical and chemical properties of 2-(1-isothiocyanatoethyl)thiophene
physical and chemical properties of 2-(1-isothiocyanatoethyl)thiophene
An In-depth Technical Guide to 2-(1-Isothiocyanatoethyl)thiophene
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(1-isothiocyanatoethyl)thiophene, a molecule of significant interest at the intersection of heterocyclic chemistry and covalent drug design. Due to its novel nature, publicly available data is scarce. Therefore, this document serves as a predictive and methodological framework, grounded in the well-established principles of thiophene and isothiocyanate chemistry. It aims to equip researchers with the foundational knowledge required to synthesize, characterize, and strategically deploy this compound in research and development settings.
Molecular Identity and Predicted Physicochemical Properties
2-(1-Isothiocyanatoethyl)thiophene is a heterocyclic compound featuring a thiophene ring substituted at the 2-position with a 1-isothiocyanatoethyl group. This structure combines the aromatic, electron-rich nature of thiophene with the highly electrophilic isothiocyanate moiety, suggesting a unique reactivity profile.
The molecular structure and key identifiers are presented below:
Caption: Chemical structure of 2-(1-isothiocyanatoethyl)thiophene.
A summary of its predicted and known physicochemical properties is provided in Table 1. These values are computationally derived or inferred from structurally similar compounds and serve as a baseline for experimental validation.
Table 1: Predicted Physicochemical Properties of 2-(1-Isothiocyanatoethyl)thiophene
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C7H7NS2 | PubChemLite[1] |
| Molecular Weight | 169.27 g/mol | BLD Pharm[2] |
| Monoisotopic Mass | 169.002 Da | PubChemLite[1] |
| XlogP (Predicted) | 3.4 | PubChemLite[1] |
| Appearance | Predicted to be a colorless to pale yellow liquid | Inferred from similar compounds like thiophene[3] and phenethyl isothiocyanate[4] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| SMILES | CC(C1=CC=CS1)N=C=S | PubChemLite[1] |
| InChI | InChI=1S/C7H7NS2/c1-6(8-5-9)7-3-2-4-10-7/h2-4,6H,1H3 | PubChemLite[1] |
Spectroscopic Characterization: A Predictive Guide
Confirming the identity and purity of a novel compound is paramount. The following sections outline the expected spectroscopic signatures for 2-(1-isothiocyanatoethyl)thiophene, providing a roadmap for its characterization.
Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by a very strong and sharp absorption band characteristic of the asymmetric stretching vibration of the isothiocyanate (–N=C=S) group.[5]
-
ν(N=C=S): 2000–2200 cm⁻¹ (strong, sharp)
-
ν(C=C) aromatic: ~1600 cm⁻¹ (thiophene ring)[5]
-
ν(C-H) aromatic: ~3100 cm⁻¹
-
ν(C-H) aliphatic: ~2900 cm⁻¹[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will be key to confirming the substitution pattern and the structure of the ethyl side chain.
-
Thiophene Protons (3H): Three signals in the aromatic region (~6.8–7.5 ppm), exhibiting coupling patterns characteristic of a 2-substituted thiophene.
-
Methine Proton (1H): A quartet (~4.5–5.5 ppm) due to coupling with the adjacent methyl protons.
-
Methyl Protons (3H): A doublet (~1.6–2.0 ppm) due to coupling with the methine proton.
-
-
¹³C NMR:
-
Isothiocyanate Carbon (–N=C=S): A signal in the range of 120–140 ppm.
-
Thiophene Carbons: Four signals in the aromatic region (~120–150 ppm).
-
Methine Carbon: A signal around 50–60 ppm.
-
Methyl Carbon: A signal in the aliphatic region (~20–25 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of C7H7NS2 (169.00145 for [M]⁺).[1] Fragmentation patterns would likely involve the loss of the isothiocyanate group and cleavage of the ethyl side chain.
Predicted Chemical Reactivity and Synthetic Utility
The reactivity of 2-(1-isothiocyanatoethyl)thiophene is governed by the interplay between the electrophilic isothiocyanate group and the aromatic thiophene ring.
Reactivity of the Isothiocyanate Group
The central carbon atom of the isothiocyanate moiety is highly electrophilic, making it susceptible to attack by nucleophiles.[6] This reactivity is the cornerstone of its potential application in bioconjugation and as a covalent modifier of proteins.[7]
-
Reaction with Amines: Primary and secondary amines will react to form stable thiourea adducts. This is a fundamental reaction for labeling biological molecules or synthesizing more complex derivatives.[8]
-
Reaction with Thiols: Thiol groups, particularly the reactive cysteine residues in proteins, will attack the isothiocyanate to form dithiocarbamate adducts.[6] This reaction is often reversible, and its stability is pH-dependent.[6] This is the key mechanism by which many isothiocyanates exert their biological effects, such as the activation of the Nrf2 pathway by modifying Keap1.[6]
The pH of the reaction environment is a critical factor, influencing the competition between amine and thiol nucleophiles.[6]
Caption: Reaction of isothiocyanates with amine and thiol nucleophiles.
Reactivity of the Thiophene Ring
The thiophene ring is an electron-rich aromatic system, generally more reactive towards electrophilic substitution than benzene.[3][9]
-
Electrophilic Aromatic Substitution: Reactions like halogenation, nitration, and Friedel-Crafts acylation are expected to occur preferentially at the 5-position, and to a lesser extent, the 4-position. The 2-substituent directs incoming electrophiles to these positions.[10]
-
Metallation: The hydrogen at the 5-position can be abstracted by strong bases like n-butyllithium, creating a potent nucleophile that can be used to introduce a wide variety of functional groups.[9]
Proposed Synthesis Route
A plausible and efficient synthesis of 2-(1-isothiocyanatoethyl)thiophene would likely start from the commercially available 2-acetylthiophene.
Caption: Proposed two-step synthesis of the target compound.
Protocol for Proposed Synthesis:
-
Step 1: Reductive Amination of 2-Acetylthiophene.
-
Dissolve 2-acetylthiophene in a suitable solvent such as methanol.
-
Add an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).
-
Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Work up the reaction by quenching with water and extracting the product, 2-(1-aminoethyl)thiophene, with an organic solvent.
-
Purify the amine intermediate via column chromatography or distillation.
-
-
Step 2: Conversion to Isothiocyanate.
-
Dissolve the purified 2-(1-aminoethyl)thiophene in a chlorinated solvent (e.g., dichloromethane) with a base (e.g., triethylamine).
-
Cool the solution in an ice bath.
-
Add a solution of thiophosgene (or a safer equivalent like di(1H-imidazol-1-yl)methanethione) dropwise. Caution: Thiophosgene is highly toxic and should be handled with extreme care in a fume hood.
-
Allow the reaction to proceed to completion.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the final product, 2-(1-isothiocyanatoethyl)thiophene, by vacuum distillation or column chromatography.
-
Potential Applications in Drug Development
The unique hybrid structure of this molecule suggests several promising applications in drug discovery and chemical biology.
-
Covalent Inhibitors: The isothiocyanate group can act as a "warhead" to form covalent bonds with specific nucleophilic residues (e.g., cysteine) in target proteins. This can lead to potent and long-lasting inhibition, a strategy of growing interest in drug development.
-
Chemical Probes: The compound can be used to identify and label proteins with reactive cysteine residues, aiding in target discovery and validation.
-
Scaffold for Drug Discovery: The thiophene core is a well-known "privileged scaffold" found in numerous approved drugs.[11] This molecule can serve as a starting point for developing new classes of therapeutic agents by modifying the thiophene ring or by converting the isothiocyanate into other functional groups.[11]
Handling and Safety Considerations
Isothiocyanates are reactive compounds and should be handled with appropriate care.[12]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13][14]
-
Handling: Handle in a well-ventilated chemical fume hood.[12] Avoid inhalation of vapors and contact with skin and eyes.[13] Isothiocyanates are often lachrymatory.
-
Storage: Store in a cool, dry place in a tightly sealed container, protected from moisture and light.[14] Many isothiocyanates are stored under an inert atmosphere (e.g., argon or nitrogen).
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[15]
Conclusion
2-(1-Isothiocyanatoethyl)thiophene represents a promising, albeit under-explored, chemical entity. Its predicted properties and reactivity profile, derived from the foundational chemistry of its constituent thiophene and isothiocyanate moieties, position it as a valuable tool for medicinal chemists and drug development professionals. The strategic combination of a privileged heterocyclic scaffold with a versatile covalent warhead offers significant opportunities for the development of novel chemical probes and therapeutic agents. This guide provides the necessary predictive framework and methodological considerations to empower researchers to unlock the potential of this intriguing molecule.
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PubChemLite. (n.d.). 2-(1-isothiocyanatoethyl)thiophene (C7H7NS2). Retrieved from [Link]
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ResearchGate. (n.d.). Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction of isothiocyanates with nucleophiles. Compiled from data in[8]. Retrieved from [Link]
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ResearchGate. (n.d.). (A) Absorption and (B) photoluminescence spectra of isothiocyanates 10b, 12c, and 13b in methylene chloride (λexc ) 325 nm). Retrieved from [Link]
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R Discovery. (1995, January 1). The reactions of heterocyclic isothiocyanates bearing an ortho ester group with N‐nucleophiles. The scope and some limitations of the reaction. Retrieved from [Link]
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Taylor & Francis. (2006, September 24). REACTION OF ACYL ISOTHIOCYANATES WITH NUCLEOPHILES: A CONVENIENT SYNTHESIS OF 1,3-OXAZINE, PYRIMIDINETHIONE AND THIAZOLE DERIVATIVES. Retrieved from [Link]
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Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Allyl isothiocyanate, 94%. Retrieved from [Link]
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ChemSynthesis. (2025, May 20). 2-isothiocyanatothiophene. Retrieved from [Link]
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PubMed. (n.d.). Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols. Retrieved from [Link]
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Chemical Papers. (n.d.). Isothiocyanates and Their Synthetic Producers. VIII. The Synthesis and the Study of Spectral Features of Substituted Monothiourethanes. Retrieved from [Link]
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Chemical Papers. (n.d.). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substit. Retrieved from [Link]
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BIOGEN Científica. (n.d.). [(2-isothiocyanatoethyl)thio]benzene. Retrieved from [Link]
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Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
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